molecular formula C10H10F2O2 B3329931 Ethyl 4-(Difluoromethyl)benzoate CAS No. 64747-71-3

Ethyl 4-(Difluoromethyl)benzoate

Cat. No.: B3329931
CAS No.: 64747-71-3
M. Wt: 200.18 g/mol
InChI Key: WISBDSSXPQJMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(Difluoromethyl)benzoate is a chemical compound with the molecular formula C10H10F2O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound and similar compounds has been a subject of research. A review describes advances in difluoromethylation processes based on X–CF2H bond formation . Another study reports a simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H10F2O2 . The molecular weight is 200.18 .


Physical and Chemical Properties Analysis

This compound is a liquid . The predicted melting point is 7.75°C, and the predicted boiling point is approximately 251.9°C at 760 mmHg . The predicted density is approximately 1.2 g/mL, and the predicted refractive index is n20D 1.47 .

Scientific Research Applications

Liquid Crystalline Polymers

Ethyl 4-(Difluoromethyl)benzoate derivatives have been explored for their potential in creating liquid crystalline polymers. Such polymers exhibit smectogenic properties, which means they can form liquid crystalline phases. These properties are highly sought after for applications in displays and other optical technologies. For instance, Bracon et al. (2000) synthesized fluorinated monomers that exhibit high smectogen properties useful in the creation of polysiloxanes with potential applications in liquid crystalline displays (Bracon et al., 2000).

Biological Activity

This compound derivatives have been investigated for their biological activity. For example, Kuwano et al. (2008) synthesized compounds that induced metamorphosis in silkworms, demonstrating juvenile hormone antagonist properties. This suggests potential applications in pest control or as a model for studying hormone regulation in insects (Kuwano et al., 2008).

Antiplatelet Activity

Compounds derived from this compound have been evaluated for their antiplatelet activity. Hua-Sin Chen et al. (2008) identified derivatives with significant inhibitory effects on platelet aggregation, which could guide the development of novel antiplatelet drugs (Hua-Sin Chen et al., 2008).

Pharmaceutical Applications

This compound derivatives have potential pharmaceutical applications. The synthesis of compounds with specific biological activities, such as juvenile hormone antagonism, suggests their use in developing novel pharmaceutical agents. Studies like those conducted by Kaneko et al. (2011) provide insights into the mechanisms of action of these compounds at a molecular level (Kaneko et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, Ethyl benzoate, indicates that it is a combustible liquid. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of research on Ethyl 4-(Difluoromethyl)benzoate and similar compounds could involve further exploration of their synthesis and applications. For instance, a study discusses the potential of using a Selectfluor-triggered multi-component reaction for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones .

Mechanism of Action

Target of Action

Ethyl 4-(Difluoromethyl)benzoate is a chemical compound used in proteomics research

Mode of Action

It is known that difluoromethyl groups can act as hydrogen-bond donors, which may influence their interaction with targets . More research is needed to elucidate the specific interactions of this compound with its targets and the resulting changes.

Biochemical Pathways

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied . .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -5.21 cm/s . These properties may impact the compound’s bioavailability.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of a compound. For this compound, the reaction outcomes are restricted by the reaction environment

Biochemical Analysis

Biochemical Properties

Ethyl 4-(Difluoromethyl)benzoate plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules are crucial for understanding its biochemical properties. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism . Additionally, it interacts with other proteins involved in cellular signaling pathways, affecting their activity and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For instance, this compound binds to the active site of cytochrome P450 enzymes, inhibiting their activity and affecting drug metabolism . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At high doses, this compound can exhibit toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to drug metabolism and detoxification . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites within the cell . Additionally, this compound can influence the activity of other metabolic enzymes, leading to changes in overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects . The compound is transported across cell membranes through passive diffusion and interacts with various transporters and binding proteins . These interactions can affect the localization and accumulation of this compound within specific cellular compartments . The compound’s distribution within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes .

Properties

IUPAC Name

ethyl 4-(difluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISBDSSXPQJMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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